SMYD3 vs. SMYD2 Selectivity: A Critical 24-Fold Preference
GSK2807 demonstrates a quantifiable and significant selectivity for its primary target, SMYD3, over the highly homologous enzyme SMYD2. This is a crucial differentiator, as many inhibitors exhibit cross-reactivity between these two proteins. In direct biochemical assays, GSK2807 inhibited SMYD3 with a Ki of 14 ± 6 nM, while inhibition of SMYD2 required a Ki of 345 ± 36 nM. This establishes a 24-fold selectivity for SMYD3 [1]. This level of quantitative discrimination is essential for precise functional studies, especially given the distinct and sometimes opposing roles of SMYD3 and SMYD2 in cancer biology [2].
| Evidence Dimension | Selectivity (Binding Affinity, Ki) |
|---|---|
| Target Compound Data | Ki = 14 ± 6 nM (SMYD3) |
| Comparator Or Baseline | SMYD2 (Ki = 345 ± 36 nM) |
| Quantified Difference | 24-fold higher selectivity for SMYD3 |
| Conditions | Biochemical competitive inhibition assay with recombinant SMYD3 and SMYD2 enzymes. |
Why This Matters
This data directly supports the compound's use as a specific probe for SMYD3, ensuring that experimental results are not confounded by off-target SMYD2 inhibition, a common pitfall with less selective tools.
- [1] Van Aller, G. S., et al. (2016). Structure-Based Design of a Novel SMYD3 Inhibitor that Bridges the SAM- and MEKK2-Binding Pockets. Structure, 24(5), 774-781. View Source
- [2] Zhang, Y., et al. (2018). The Role of SMYD3 and SMYD2 in Cancer. Cancers, 10(12), 482. View Source
